
3-Bromo-3-ethyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3-ethyloxetane: is an organic compound with the molecular formula C6H11BrO . It is a member of the oxetane family, characterized by a four-membered ring containing three carbon atoms and one oxygen atom. The presence of a bromine atom and an ethyl group attached to the oxetane ring makes this compound unique and of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-ethyloxetane: One common method to prepare 3-Bromo-3-ethyloxetane involves the bromination of 3-ethyloxetane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-3-ethyloxetane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 3-ethyloxetane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide, acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.
Major Products Formed:
Substitution: 3-Hydroxy-3-ethyloxetane, 3-alkoxy-3-ethyloxetane.
Oxidation: 3-Hydroxy-3-ethyloxetane, 3-oxo-3-ethyloxetane.
Reduction: 3-Ethyloxetane.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-3-ethyloxetane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the development of novel polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Researchers explore the potential of this compound derivatives in drug discovery, particularly for their antimicrobial and anticancer properties.
Biochemical Studies: The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry:
Material Science: this compound is employed in the production of advanced materials, including coatings, adhesives, and resins, due to its reactivity and ability to form stable bonds.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3-Bromo-3-ethyloxetane and its derivatives can act as enzyme inhibitors by binding to the active sites of specific enzymes, thereby blocking their activity.
Signal Transduction: The compound may interfere with cellular signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-Bromooxetane: Similar in structure but lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
3-Ethyloxetane: Lacks the bromine atom, resulting in different reactivity and chemical behavior.
3-Bromomethyl-3-ethyloxetane: Similar but with a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness:
Reactivity: The presence of both bromine and ethyl groups in 3-Bromo-3-ethyloxetane enhances its reactivity, making it a versatile intermediate in organic synthesis.
Applications: Its unique structure allows for diverse applications in chemistry, biology, medicine, and industry, distinguishing it from other oxetane derivatives.
Properties
Molecular Formula |
C5H9BrO |
|---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
3-bromo-3-ethyloxetane |
InChI |
InChI=1S/C5H9BrO/c1-2-5(6)3-7-4-5/h2-4H2,1H3 |
InChI Key |
MPMMEQSSTQITPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


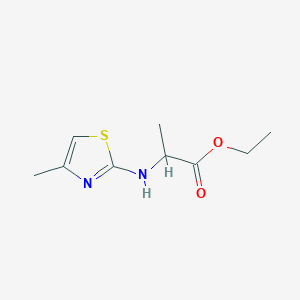
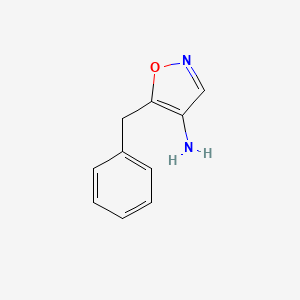

![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
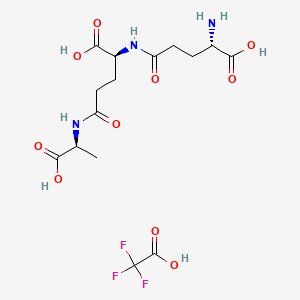
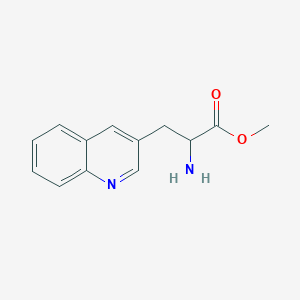
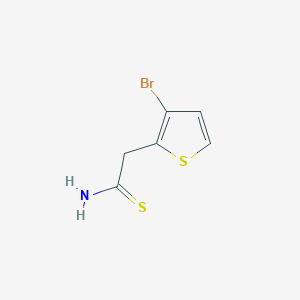
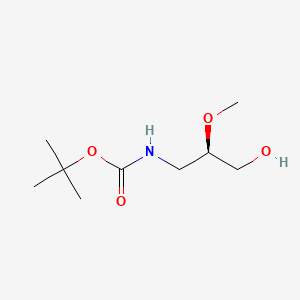
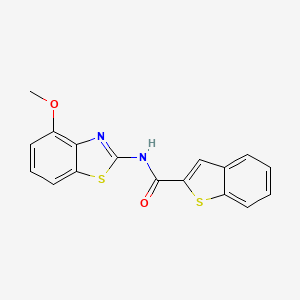
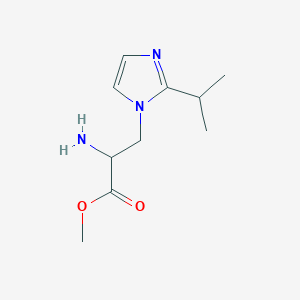
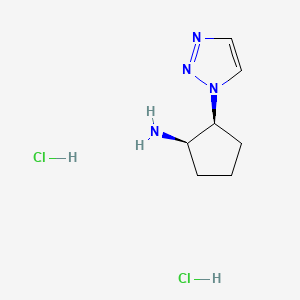


![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
